molecular formula C21H27FN2O3S B11063601 N-2-adamantyl-1-[(4-fluorophenyl)sulfonyl]prolinamide

N-2-adamantyl-1-[(4-fluorophenyl)sulfonyl]prolinamide

Cat. No.: B11063601
M. Wt: 406.5 g/mol
InChI Key: ZPCNXVBLZUWMAG-UHFFFAOYSA-N
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Description

N-(ADAMANTAN-2-YL)-1-(4-FLUOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE is a synthetic organic compound that features a unique combination of adamantane, fluorobenzene, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(ADAMANTAN-2-YL)-1-(4-FLUOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Adamantane Derivative: Starting with adamantane, functionalization can be achieved through halogenation or other electrophilic substitution reactions.

    Introduction of the Fluorobenzene Sulfonyl Group: This step may involve sulfonylation of a fluorobenzene derivative using reagents like sulfonyl chlorides under basic conditions.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the adamantane derivative with the fluorobenzene sulfonyl pyrrolidine intermediate under suitable conditions, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(ADAMANTAN-2-YL)-1-(4-FLUOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions might involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including antiviral, antibacterial, or anticancer properties.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(ADAMANTAN-2-YL)-1-(4-FLUOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking of receptor sites, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(ADAMANTAN-2-YL)-1-(4-CHLOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE
  • N-(ADAMANTAN-2-YL)-1-(4-METHYLBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE

Uniqueness

N-(ADAMANTAN-2-YL)-1-(4-FLUOROBENZENESULFONYL)PYRROLIDINE-2-CARBOXAMIDE is unique due to the presence of the fluorobenzene sulfonyl group, which can impart distinct chemical and biological properties compared to its chloro or methyl analogs. The fluorine atom can influence the compound’s reactivity, binding affinity, and overall stability.

Properties

Molecular Formula

C21H27FN2O3S

Molecular Weight

406.5 g/mol

IUPAC Name

N-(2-adamantyl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide

InChI

InChI=1S/C21H27FN2O3S/c22-17-3-5-18(6-4-17)28(26,27)24-7-1-2-19(24)21(25)23-20-15-9-13-8-14(11-15)12-16(20)10-13/h3-6,13-16,19-20H,1-2,7-12H2,(H,23,25)

InChI Key

ZPCNXVBLZUWMAG-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3C4CC5CC(C4)CC3C5

Origin of Product

United States

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